2-(3-Bromopropoxy)benzonitrile
Description
2-(3-Bromopropoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 3-bromopropoxy group at the ortho position. The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₁₀BrNO, with a molar mass of 256.10 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitrile group (-C≡N) and the brominated alkoxy chain, which facilitate nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromopropoxy)benzonitrile |
InChI |
InChI=1S/C10H10BrNO/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7H2 |
InChI Key |
CGTGMRIOAZJUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Variations
- 4-(3-Bromopropoxy)benzonitrile: This para-substituted analog (C₁₀H₁₀BrNO) shares the same functional groups but exhibits distinct electronic and steric properties.
- 2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4): The branched alkoxy chain (2-methylpropoxy) and bromine at the ortho position introduce steric bulk, which may hinder reactivity in certain transformations. This compound is noted for its applications in agrochemical intermediates .
Table 1: Substituent Position and Properties
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 2-(3-Bromopropoxy)benzonitrile | Ortho | 256.10 | Pharmaceutical synthesis |
| 4-(3-Bromopropoxy)benzonitrile | Para | 256.10 | Organic intermediates |
| 2-Bromo-6-(2-methylpropoxy)benzonitrile | Ortho | 272.15 | Agrochemical synthesis |
Halogen and Alkoxy Chain Modifications
- 2-(4-Chloromethylphenyl)benzonitrile : Replacing bromine with chlorine alters reactivity. Chlorine’s lower atomic radius and electronegativity reduce leaving-group ability in nucleophilic substitutions. This compound is used in valsartan drug synthesis, where precise halogen selection impacts metabolic stability .
- 4-((7-(4-Bromobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile (Compound 12a): Extending the alkoxy chain to four carbons (bromobutoxy) increases lipophilicity, enhancing membrane permeability in anti-cholestasis agents. This contrasts with the shorter 3-bromopropoxy chain in the parent compound, which balances solubility and reactivity .
Table 2: Halogen and Chain-Length Effects
| Compound | Halogen | Alkoxy Chain Length | Key Property |
|---|---|---|---|
| This compound | Br | 3 | Moderate lipophilicity, high reactivity |
| 2-(4-Chloromethylphenyl)benzonitrile | Cl | N/A | Enhanced metabolic stability |
| Compound 12a (Bromobutoxy derivative) | Br | 4 | Increased lipophilicity |
Functional Group Additions
- 2,6-bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS 175204-13-4): The trifluoroethoxy groups introduce strong electron-withdrawing effects, polarizing the aromatic ring and altering reaction pathways. This compound’s applications include specialized pharmaceuticals requiring fluorinated motifs .
- 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile : The ketone group adjacent to bromine adds a site for further functionalization (e.g., Grignard reactions), distinguishing it from this compound, which lacks such a reactive center .
Table 3: Functional Group Impact
| Compound | Additional Functional Groups | Key Reactivity/Application |
|---|---|---|
| This compound | None | Nucleophilic substitution reactions |
| 2,6-bis(trifluoroethoxy)-3-bromobenzonitrile | Trifluoroethoxy | Fluorinated drug synthesis |
| 3-(1-Bromo-2-oxopropyl)-...benzonitrile | Ketone | Multi-step synthetic routes |
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